3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine
Description
3-Bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic compound with a pyrrolo[2,3-b]pyridine core. Its molecular formula is C₂₀H₁₅BrN₂O₂S, and it has a molecular weight of 427.33 g/mol (CAS: 890839-39-1) . The structure features:
- A 3-bromo substituent, which enhances reactivity in cross-coupling reactions.
- A 1-[(4-methylphenyl)sulfonyl] (tosyl) group, contributing to metabolic stability and solubility.
This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development . Its sulfonyl group and bromine atom make it versatile for further functionalization.
Properties
IUPAC Name |
3-bromo-1-(4-methylphenyl)sulfonyl-5-phenylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2S/c1-14-7-9-17(10-8-14)26(24,25)23-13-19(21)18-11-16(12-22-20(18)23)15-5-3-2-4-6-15/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZLMPXDKFHBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CC=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS Number: 226085-18-3) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by recent research findings and case studies.
- Molecular Formula: C14H11BrN2O2S
- Molecular Weight: 351.22 g/mol
- Structure: The compound features a pyrrolo[2,3-b]pyridine core substituted with a bromo group and a sulfonyl moiety.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of pyrrolo[2,3-b]pyridine compounds, including the target compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against several bacterial strains.
| Compound | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| This compound | 0.22 - 0.25 | Not specified |
The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies have shown that derivatives of pyrrolo[2,3-b]pyridine can induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| Hep-2 | 3.25 | Apoptosis induction |
| P815 | 17.82 | Apoptosis induction |
The compound has been noted to exhibit cytotoxic effects with IC50 values indicating potent activity against these cell lines, suggesting its potential application in cancer therapy .
Enzyme Inhibition
The enzyme inhibitory activity of the compound was assessed through various assays. Notably, it showed promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases:
| Enzyme | Inhibition (%) |
|---|---|
| Acetylcholinesterase | 75% at 100 μM |
This inhibition suggests a dual role for the compound in both antimicrobial and neuroprotective applications .
Case Study 1: Antimicrobial Evaluation
In a study published in the ACS Omega, researchers synthesized several derivatives of pyrrolo[2,3-b]pyridine and tested their antimicrobial efficacy. The most active derivative exhibited an MIC of 0.22 μg/mL against Staphylococcus aureus, showcasing the potential of these compounds in combating resistant bacterial strains .
Case Study 2: Anticancer Activity Assessment
A comprehensive study evaluated the anticancer effects of various pyrrolo[2,3-b]pyridine derivatives on multiple cancer cell lines. The results indicated that compounds similar to This compound had IC50 values ranging from 3.25 μM to 17.82 μM against Hep-2 and P815 cells, respectively. These findings suggest significant cytotoxic potential and warrant further investigation into their mechanisms of action .
Scientific Research Applications
Anticancer Activity
Recent research has indicated that compounds similar to 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolo[2,3-b]pyridine could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression. Research indicates that the sulfonyl group enhances binding affinity to target enzymes, making it a valuable scaffold for developing selective inhibitors .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of similar compounds. Studies suggest that pyrrolo[2,3-b]pyridines can mitigate neurodegenerative processes by modulating neurotransmitter levels and reducing oxidative stress . This opens avenues for further exploration in treating conditions like Alzheimer's disease.
Organic Electronics
This compound has potential applications in organic electronics due to its unique electronic properties. The presence of the bromine atom and sulfonyl group can enhance charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics .
Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing new polymers with tailored properties. Its functional groups allow for copolymerization with other monomers to create materials with specific mechanical or thermal characteristics .
Case Study 1: Anticancer Screening
A comprehensive screening of various pyrrolo[2,3-b]pyridine derivatives was conducted to evaluate their anticancer activity against several cancer cell lines. The study found that the brominated derivatives exhibited enhanced cytotoxicity compared to non-brominated analogs, suggesting that bromination is a critical modification for improving therapeutic efficacy .
Case Study 2: Enzyme Inhibition Assay
In an enzyme inhibition assay targeting specific kinases associated with cancer, this compound demonstrated significant inhibitory activity at low micromolar concentrations. This finding supports its potential as a lead compound for developing targeted cancer therapies .
Comparison with Similar Compounds
(1) Halogen Substituents
- Bromine vs. Chlorine : The target compound’s bromine atom (atomic radius: 1.85 Å) offers better leaving-group ability in nucleophilic substitutions compared to chlorine (0.99 Å) . However, chlorine derivatives (e.g., CAS 866546-11-4) are lighter and may exhibit improved solubility.
- Reactivity : Bromine facilitates Suzuki-Miyaura couplings, as seen in boronate-containing analogs (e.g., ), whereas nitro groups (e.g., 6e) are reducible to amines for further derivatization .
(2) Sulfonyl Groups
(3) Aryl Substituents
- Phenyl vs.
- Heteroaromatic Hybrids : Compounds like 3e () integrate thiazole and indole moieties, broadening π-conjugation for enhanced binding in kinase inhibition .
Physicochemical Properties
- Melting Points: Sulfonamide derivatives (e.g., 3e: 257–258°C) exhibit higher thermal stability than non-sulfonylated analogs, likely due to intermolecular SO₂···H-N interactions .
- Solubility: The target’s tosyl group improves aqueous solubility compared to non-sulfonylated bromo analogs (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) .
Preparation Methods
Suzuki Coupling to Form 5-Phenyl-7-azaindole Intermediate
- Starting Material: 5-bromo-7-azaindole (pyrrolo[2,3-b]pyridine scaffold).
- Reagents: Phenylboronic acid, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as catalyst, potassium carbonate as base.
- Solvent: Mixture of dioxane and water in a 2.5:1 ratio.
- Conditions: Heated to approximately 80°C to reflux for 1 to 16 hours.
- Outcome: Formation of 5-phenyl-7-azaindole intermediate.
This Suzuki coupling is a well-established method for arylation of heteroaryl bromides, providing the 5-phenyl substitution efficiently.
Bromination at the 3-Position
- Starting Material: 5-phenyl-7-azaindole intermediate.
- Reagents: Bromine in chloroform or N-bromosuccinimide (NBS) with a base such as triethylamine.
- Solvent: Chloroform, dichloromethane, or tetrahydrofuran (THF).
- Conditions: Temperature range from 0°C to room temperature; reaction time from 10 minutes to 16 hours depending on reagent and conditions.
- Mechanism: Electrophilic bromination selectively at the 3-position of the azaindole ring.
This step yields 3-bromo-5-phenyl-7-azaindole, a key intermediate for further functionalization.
Tosylation to Introduce the 1-[(4-methylphenyl)sulfonyl] Group
- Starting Material: 3-bromo-5-phenyl-7-azaindole hydrobromide.
- Reagents: p-Toluenesulfonyl chloride (tosyl chloride), base such as aqueous sodium hydroxide or lithium diisopropylamide (LDA).
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Conditions:
- For aqueous base: Reaction at 0°C to room temperature for 1 to 12 hours.
- For anhydrous conditions: LDA in THF at -78°C to -40°C for 10 minutes to 2 hours, followed by tosyl chloride addition at -78°C to room temperature for 30 minutes to 3 hours.
- Catalyst: Tetrabutylammonium hydrogen sulfate (catalytic amount) can be used in a biphasic system of DCM and aqueous NaOH to facilitate the sulfonylation.
- Workup: Filtration through Celite, extraction, drying over sodium sulfate, and concentration under reduced pressure.
This step affords the final product, this compound.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent(s) | Temperature | Time | Yield / Notes |
|---|---|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid, Pd(dppf)Cl2, K2CO3 | Dioxane/water (2.5:1) | 80°C to reflux | 1–16 h | High yield, well-established method |
| Bromination | Br2 or NBS, triethylamine | Chloroform, DCM, THF | 0°C to RT | 10 min to 16 h | Selective 3-position bromination |
| Tosylation | p-Toluenesulfonyl chloride, NaOH or LDA, tetrabutylammonium salt | DCM, THF | 0°C to RT or -78°C to RT | 1–12 h (aqueous) or 0.5–3 h (anhydrous) | Efficient sulfonylation |
Additional Notes on Preparation
- Catalysts and Bases: The use of palladium catalysts with diphosphine ligands is critical for Suzuki coupling efficiency. Bases like potassium carbonate facilitate the transmetalation step.
- Bromination Selectivity: The use of NBS with a base provides milder conditions and better selectivity compared to molecular bromine.
- Tosylation Environment: Both aqueous and anhydrous conditions are viable. Anhydrous conditions using LDA and THF allow for better control and potentially higher purity.
- Workup Procedures: Filtration through Celite and extraction with organic solvents followed by drying are standard to isolate the pure compound.
- Safety and Handling: Bromination and palladium-catalyzed reactions require inert atmosphere and careful temperature control to avoid side reactions.
Summary of Research Findings
- The synthetic route described is supported by patent literature (WO2006063167A1), which provides detailed reaction conditions and examples of the preparation of various pyrrolo[2,3-b]pyridine derivatives including the target compound.
- The Suzuki coupling and bromination steps are consistent with well-documented methodologies in heterocyclic chemistry.
- The tosylation step is versatile, allowing for functionalization at the nitrogen atom under both aqueous and anhydrous conditions.
- The overall methodology allows for the efficient synthesis of this compound with good yields and purity suitable for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for introducing aryl groups at the 5-position of pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer : Suzuki-Miyaura coupling is widely employed. For example, 5-bromo-pyrrolo[2,3-b]pyridine intermediates react with arylboronic acids (e.g., phenyl, 4-trifluoromethylphenyl) under Pd(PPh₃)₄ catalysis with K₂CO₃ as a base in toluene/EtOH at 105°C. Purification via silica gel chromatography (dichloromethane/ethyl acetate 90:10) yields >85% pure products .
Q. How can the position and integrity of the sulfonyl group be confirmed post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 173 K provides unambiguous structural confirmation, with R factors <0.04 and mean C–C bond accuracy of 0.002 Å. Complementary ¹H NMR analysis of sulfonyl-adjacent protons (e.g., deshielded aromatic peaks at δ 7.68–8.45 ppm) further validates substitution patterns .
Q. What techniques are recommended for assessing purity and stability under storage conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with >98% purity thresholds is critical. Stability studies should include thermal gravimetric analysis (TGA) and ¹H NMR monitoring of DMSO-d6 solutions over 72 hours to detect decomposition (e.g., sulfonyl group hydrolysis) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound's reactivity in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro at position 3) enhance oxidative addition in Pd-catalyzed reactions. For instance, 3-nitro derivatives achieve 94% yield in Suzuki couplings vs. 74% for methyl-substituted analogs. Hammett parameters (σ) can predict reactivity trends .
Q. What strategies resolve conflicting solubility data between computational predictions and experimental observations?
- Methodological Answer : Hybrid solvent screening (e.g., DMSO/THF gradients) combined with molecular dynamics simulations (e.g., COSMO-RS) accounts for discrepancies. For example, predicted solubility in acetonitrile may conflict with experimental crystallization; iterative refinement of force fields improves accuracy .
Q. How can molecular docking elucidate interactions with biological targets like RNA polymerase or CYP11B1?
- Methodological Answer : Dock the sulfonyl group into hydrophobic pockets (e.g., CYP11B1’s heme-binding domain) using AutoDock Vina. Validate with mutagenesis (e.g., Ala-scanning at residues 301–305) to quantify binding energy changes (ΔΔG >2 kcal/mol indicates critical interactions) .
Q. What synthetic routes enable selective bromination at position 3 without halogen scrambling?
- Methodological Answer : NBS (N-bromosuccinimide) in DMF at 0°C selectively brominates the pyrrole ring. Quenching with Na₂S₂O₃ minimizes dihalogenation. ¹H NMR monitoring (disappearance of H-3 proton at δ 8.93 ppm) confirms specificity .
Q. How do steric effects of the 4-methylphenyl group impact crystallographic packing?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
